6-Fluoro-4-methylpyridine-2-carbaldehyde
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Overview
Description
6-Fluoro-4-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methylpyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the fluorination of 4-methylpyridine-2-carbaldehyde. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the use of 2-amino-6-methylpyridine as a starting material, which undergoes a series of reactions including fluorination, oxidation, and formylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), other nucleophiles
Major Products Formed
Oxidation: 6-Fluoro-4-methylpyridine-2-carboxylic acid
Reduction: 6-Fluoro-4-methylpyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-methylpyridine-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to improved biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Fluoro-2-methylpyridine: The position of the fluorine and methyl groups are reversed, leading to different chemical and physical properties.
6-Fluoro-4-methylpyridine-3-carbaldehyde: The aldehyde group is at the 3rd position instead of the 2nd, affecting its reactivity and applications.
Uniqueness
6-Fluoro-4-methylpyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine, methyl, and aldehyde groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as enhanced reactivity and selectivity in various chemical reactions. Its structure also allows for versatile applications in different fields, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H6FNO |
---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
6-fluoro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3 |
InChI Key |
ZOTCWJALGAXAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)F)C=O |
Origin of Product |
United States |
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